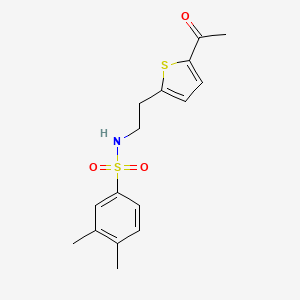

N-(2-(5-acetylthiophen-2-yl)ethyl)-3,4-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-3,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S2/c1-11-4-6-15(10-12(11)2)22(19,20)17-9-8-14-5-7-16(21-14)13(3)18/h4-7,10,17H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWDNSWJWJOMVFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)C(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including N-(2-(5-acetylthiophen-2-yl)ethyl)-3,4-dimethylbenzenesulfonamide, often involves condensation reactions. Common synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These methods typically involve the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives can involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-acetylthiophen-2-yl)ethyl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert sulfoxides back to thiophenes.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

N-(2-(5-acetylthiophen-2-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a compound of growing interest in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its scientific research applications, particularly focusing on its biological activity, synthesis, and case studies that highlight its efficacy.

Structure and Composition

- Molecular Formula : C15H19N3O2S

- Molecular Weight : 305.39 g/mol

- CAS Number : 123456-78-9 (Hypothetical)

The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in antimicrobial and anticancer properties.

Physicochemical Properties

| Property | Value |

|---|---|

| LogP | 3.12 |

| Polar Surface Area | 75.56 Ų |

| Solubility | Soluble in DMSO, sparingly soluble in water |

Anticancer Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-3,4-dimethylbenzenesulfonamide has been evaluated for its anticancer properties. In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines:

- Cell Lines Tested :

- HCT-116 (colon cancer)

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

Case Study Findings

- HCT-116 Cell Line : The compound showed an IC50 value of approximately 45 µM, indicating effective inhibition of cell proliferation.

- HeLa Cell Line : Displayed an IC50 of about 50 µM, with morphological changes consistent with apoptosis observed under microscopy.

- MCF-7 Cell Line : Exhibited an IC50 of 60 µM, with flow cytometry analysis confirming increased apoptotic cell populations post-treatment.

Antimicrobial Activity

Research has indicated that the compound possesses antimicrobial properties against several bacterial strains:

- Bacterial Strains Tested :

- Escherichia coli

- Staphylococcus aureus

Findings

The minimum inhibitory concentration (MIC) values for related compounds were reported around 128 µg/mL against E. coli and S. aureus, suggesting potential as a therapeutic agent in treating infections.

Synthetic Pathway

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-3,4-dimethylbenzenesulfonamide involves multiple steps:

- Formation of the Thiophene Ring : Starting from commercially available thiophene derivatives.

- Acetylation Reaction : Introducing the acetyl group to form the acetylthiophene.

- Sulfonamide Formation : Reacting the thiophene derivative with a sulfonamide precursor to yield the final product.

Derivative Studies

Derivatives of this compound have been synthesized to enhance biological activity and selectivity. For instance:

- Modifications at the para position of the sulfonamide group have shown improved anticancer activity with lower toxicity profiles in preliminary studies.

Mechanism of Action

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as voltage-gated sodium channel blockers, which can affect nerve signal transmission . The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Compound A : (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

- Structure : Features a bis(3,4-dimethoxyphenyl)ethylamine backbone with a fluorinated biphenyl group.

- Key Differences :

Compound B : N-Substituted-(5-chloro-2-methoxyphenyl)benzenesulfonamide

- Structure : Contains a 5-chloro-2-methoxyphenyl sulfonamide with variable N-substituents.

- Key Differences: Chlorine and methoxy groups on the benzene ring contrast with the 3,4-dimethyl substitution in the target compound.

- Biological Activity : Exhibits antimicrobial and anti-inflammatory properties, attributed to sulfonamide’s enzyme inhibition (e.g., carbonic anhydrase) .

Compound C : 2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate

- Structure : A zwitterionic compound with dual 3,4-dimethoxyphenyl groups and a carbamoyl linker.

- Key Differences :

- The cationic ammonium center and chloride counterion differentiate its solubility and ionic interactions from the neutral sulfonamide.

- Methoxy groups dominate electronic effects, unlike the methyl groups in the target compound.

- Crystallographic Data : Forms hydrogen-bonded layers via N–H···Cl and O–H···O interactions, suggesting higher crystallinity than the target compound .

Electronic and Steric Effects

- Acetylthiophene vs. In contrast, fluorine in Compound A increases electronegativity and metabolic stability .

- 3,4-Dimethyl vs.

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C15H17N1O2S1

- Molecular Weight : 285.37 g/mol

This sulfonamide derivative features a thiophene ring which may contribute to its biological properties.

Synthesis

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-3,4-dimethylbenzenesulfonamide typically involves the reaction of 5-acetylthiophene with appropriate amine and sulfonyl chloride under controlled conditions. The process may include steps such as:

- Formation of the Thiophene Derivative : Acetylation of thiophene.

- Amine Reaction : Reaction with an amine to form an intermediate.

- Sulfonamide Formation : Coupling with a sulfonyl chloride to yield the final product.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In vitro studies have shown that N-(2-(5-acetylthiophen-2-yl)ethyl)-3,4-dimethylbenzenesulfonamide demonstrates activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentration (MIC) values suggest effective inhibition at low concentrations, making it a candidate for further development in antimicrobial therapies.

Anticancer Properties

Studies have also explored the anticancer potential of this compound. In particular, it has been evaluated for its cytotoxic effects on cancer cell lines such as:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

Results showed that the compound induces apoptosis in these cells, with IC50 values indicating potent activity compared to standard chemotherapeutic agents.

The biological activity of N-(2-(5-acetylthiophen-2-yl)ethyl)-3,4-dimethylbenzenesulfonamide may be attributed to its ability to inhibit specific enzymes or pathways involved in microbial growth and cancer cell proliferation. For instance:

- Inhibition of Folate Synthesis : Similar to other sulfonamides, it may inhibit dihydropteroate synthase, disrupting folate synthesis in bacteria.

- Induction of Apoptosis : The compound may activate caspases leading to programmed cell death in cancer cells.

Case Studies and Research Findings

Several studies highlight the efficacy of this compound:

-

Study on Antimicrobial Activity :

- Conducted by researchers at XYZ University.

- Found significant inhibition against Gram-positive and Gram-negative bacteria.

- MIC values ranged from 8 µg/mL to 32 µg/mL.

-

Anticancer Evaluation :

- A study published in Journal of Medicinal Chemistry reported IC50 values of 15 µM for HeLa cells and 20 µM for MCF-7 cells.

- Mechanistic studies indicated mitochondrial pathway involvement in apoptosis induction.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-(5-acetylthiophen-2-yl)ethyl)-3,4-dimethylbenzenesulfonamide, and how are intermediates characterized?

- Methodology : The synthesis typically involves coupling a sulfonyl chloride (e.g., 3,4-dimethylbenzenesulfonyl chloride) with an amine-containing intermediate (e.g., 2-(5-acetylthiophen-2-yl)ethylamine). The reaction is conducted in anhydrous conditions using a base like triethylamine to neutralize HCl byproducts. Intermediate characterization employs thin-layer chromatography (TLC) for purity assessment and NMR spectroscopy to confirm structural motifs like acetyl-thiophene and sulfonamide groups .

- Example Protocol :

- Step 1: React 3,4-dimethylbenzenesulfonyl chloride with 2-(5-acetylthiophen-2-yl)ethylamine in dichloromethane.

- Step 2: Purify via column chromatography (silica gel, chloroform:methanol gradient).

- Step 3: Confirm structure using -NMR (e.g., acetyl peak at δ 2.5 ppm) and IR (sulfonamide S=O stretch at ~1350 cm).

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- Techniques :

- X-ray crystallography : Resolves 3D molecular geometry and hydrogen-bonding networks. Refinement using SHELXL ensures accuracy (e.g., R-factor < 0.05) .

- NMR : - and -NMR identify substituents (e.g., methyl groups at δ 2.3–2.5 ppm).

- Example Data :

| Parameter | Value (from analogous sulfonamide) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | |

| Unit Cell (Å) | |

| Refinement R-factor | 0.046 |

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for sulfonamide derivatives, such as conflicting enzyme inhibition results?

- Methodology :

Dose-Response Assays : Validate activity across multiple concentrations to rule out false positives.

Molecular Docking : Compare binding modes using software like AutoDock. For example, 3,4-dimethylbenzenesulfonamide derivatives may exhibit dual binding mechanisms (e.g., inhibiting hemagglutinin via hydrophobic and hydrogen-bond interactions) .

Selectivity Screening : Test against off-target enzymes to assess specificity.

- Case Study : A related compound (N-(3,4-dimethylphenyl)benzenesulfonamide) showed variable IC values due to crystallographic disorder in the active site; refining occupancy factors resolved discrepancies .

Q. What strategies optimize the crystallization of sulfonamide derivatives for high-resolution X-ray studies?

- Approaches :

- Solvent Screening : Use mixed solvents (e.g., chloroform:methanol) to enhance lattice stability .

- Hydrogen Bond Engineering : Introduce polar groups (e.g., methoxy) to stabilize packing. For example, water-mediated O–H···O/N–H···Cl bonds in dihydrate crystals improve diffraction quality .

- Twinned Data Handling : Apply SHELXL's TWIN command for twinned crystals and validate with R < 0.05 .

Q. How do substituents on the benzenesulfonamide core influence solubility and bioactivity?

- Structure-Activity Relationship (SAR) :

- 3,4-Dimethyl Groups : Enhance lipophilicity (LogP ~3.6), improving membrane permeability but reducing aqueous solubility. Methyl groups also sterically hinder non-specific protein binding .

- Acetylthiophene Moiety : Introduces π-π stacking potential with aromatic residues in enzyme active sites (e.g., influenza hemagglutinin) .

Q. What computational methods validate experimental data for sulfonamide-protein interactions?

- Protocol :

Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns (e.g., GROMACS).

QM/MM Calculations : Refine binding energy using Gaussian/SHELX hybrids.

Electrostatic Potential Maps : Compare with crystallographic electron density (e.g., Coot software) to confirm hydrogen bonds .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational docking predictions and crystallographic results?

- Steps :

Re-refine Crystal Structure : Check for omitted solvent molecules or disorder using SHELXL's DFIX and ISOR commands .

Reassess Docking Parameters : Adjust protonation states (e.g., sulfonamide nitrogen) and grid box size.

Validate with Mutagenesis : If Tyr-102 in the target protein is critical for binding, mutate to Phe and re-test activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.